Cas no 501015-31-2 ((S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid)
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
- FMOC-(S)-3-AMINO-3-(2-HYDROXY-PHENYL)-PROPIONIC ACID
- Fmoc-(S)-3-Amino-3-(2-hydroxyphenyl)-propionic acid
- Fmoc-β-Phe(2-OH)-OH
- AB15273
- AC1ODZLM
- AG-F-68189
- CTK4J2153
- FMOC-D-PHG(2-OH)-(C*CH2)OH
- MolPort-003-794-350
- PS-12488
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoicacid
- AKOS016843983
- fmoc-(s)-3-amino-3-(2-hydroxyphenyl)propanoic acid
- 501015-31-2
- (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid
- (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxyphenyl)propanoic acid
- DTXSID20427497
- MFCD03427977
- AC-25417
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- MDL: MFCD03427977
- Inchi: 1S/C24H21NO5/c26-22-12-6-5-11-19(22)21(13-23(27)28)25-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1
- InChI Key: JYMPQFLSLFTILZ-NRFANRHFSA-N
- SMILES: O(C(N[C@@H](CC(=O)O)C1C=CC=CC=1O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 403.14203
- Monoisotopic Mass: 403.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 588
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 95.9Ų
Experimental Properties
- PSA: 109.85
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM184026-5g |
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid |
501015-31-2 | 95% | 5g |
$593 | 2021-06-09 | |
| Chemenu | CM184026-5g |
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid |
501015-31-2 | 95% | 5g |
$593 | 2024-07-16 | |
| abcr | AB166181-1 g |
Fmoc-(S)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid |
501015-31-2 | 1g |
€246.00 | 2023-05-08 | ||
| AAPPTec | UFF302-250mg |
(S)-Fmoc-beta-Phe(2-OH)-OH |
501015-31-2 | 250mg |
$110.00 | 2024-07-19 | ||
| AAPPTec | UFF302-1g |
(S)-Fmoc-beta-Phe(2-OH)-OH |
501015-31-2 | 1g |
$200.00 | 2024-07-19 | ||
| AAPPTec | UFF302-5g |
(S)-Fmoc-beta-Phe(2-OH)-OH |
501015-31-2 | 5g |
$800.00 | 2024-07-19 | ||
| Alichem | A019117855-1g |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid |
501015-31-2 | 95% | 1g |
$400.00 | 2023-09-01 | |
| abcr | AB166181-1g |
Fmoc-(S)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid; . |
501015-31-2 | 1g |
€306.30 | 2025-03-19 | ||
| A2B Chem LLC | AG17072-250mg |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid |
501015-31-2 | 250mg |
$230.00 | 2024-04-19 | ||
| A2B Chem LLC | AG17072-1g |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid |
501015-31-2 | 1g |
$336.00 | 2024-04-19 |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid Suppliers
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
Comprehensive Overview of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid (CAS No. 501015-31-2)
The compound (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid (CAS No. 501015-31-2) is a specialized chiral derivative widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-hydroxyphenyl moiety, makes it invaluable for constructing complex biomolecules. Researchers frequently search for "Fmoc-protected amino acids" or "chiral building blocks for drug discovery," reflecting its relevance in modern medicinal chemistry.
In recent years, the demand for high-purity chiral compounds like 501015-31-2 has surged due to advancements in targeted drug delivery and personalized medicine. The compound's hydroxyphenyl group enables interactions with biological targets, while the Fmoc group ensures stability during solid-phase peptide synthesis (SPPS). This dual functionality aligns with trending topics such as "green chemistry in peptide synthesis" and "AI-driven molecular design," which dominate scientific discussions.
Analytical techniques like HPLC and NMR spectroscopy are critical for verifying the purity of CAS 501015-31-2, a common query among quality control professionals. The compound's enantiomeric purity (>98%) is particularly sought after for applications in asymmetric catalysis and bioconjugation. Notably, its carboxylic acid terminus allows for further derivatization, addressing popular search terms like "custom peptide modifications" and "click chemistry reagents."
From a regulatory perspective, (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid complies with global safety standards for research chemicals. Its non-hazardous profile makes it suitable for laboratories focusing on sustainable synthesis—a hot topic in 2024. The compound's role in developing peptide-based therapeutics (e.g., for metabolic disorders) further enhances its commercial appeal, as evidenced by rising searches for "next-generation peptide drugs."
Future applications may exploit the compound's phenolic hydroxyl group for designing metal-chelating drugs or fluorescent probes, areas gaining traction in bioimaging research. As the pharmaceutical industry shifts toward fragment-based drug discovery, 501015-31-2 stands out as a versatile scaffold, answering frequent queries about "small molecule drug candidates" and "multifunctional linkers."
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